molecular formula C25H22N4O3S B2574973 3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione CAS No. 852454-58-1

3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B2574973
CAS RN: 852454-58-1
M. Wt: 458.54
InChI Key: FHXJUGRDVLWZSW-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries. These scaffolds, including variants like thieno[2,3-d]pyrimidines, demonstrate broad synthetic applications and bioavailability. The synthesis of these compounds often involves one-pot multicomponent reactions utilizing diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts. Such methodologies underscore the synthetic versatility and potential of thieno[2,3-d]pyrimidines in drug development processes (Parmar, Vala, & Patel, 2023).

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives, including those with thieno[2,3-d] cores, have been extensively studied for their biological significance. These compounds are known for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, making them critical in medicinal chemistry. The incorporation of heteroaryl substituents, such as thienyl groups, into purine and pyrimidine nucleobases and nucleosides significantly impacts their activities. These modifications can enhance the bioisosteric replacement effects, offering a route to optimize drug properties and activities (Ostrowski, 2022).

Optoelectronic Applications

Thieno[2,3-d]pyrimidines and related pyrimidine derivatives find applications beyond pharmaceuticals, extending into optoelectronics. The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to create novel materials for optoelectronic applications. These compounds can function in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as materials for nonlinear optical applications. This demonstrates the versatile utility of pyrimidine derivatives in developing advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

3-(4-ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-4-17-8-10-19(11-9-17)29-23(31)22-15(2)16(3)33-24(22)28(25(29)32)14-18-13-21(30)27-12-6-5-7-20(27)26-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXJUGRDVLWZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

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